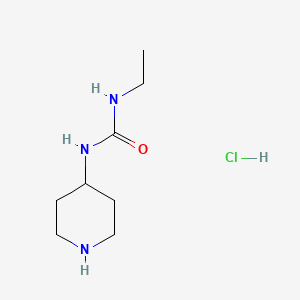![molecular formula C19H19F3N2O4S B2956021 4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide CAS No. 681853-30-5](/img/structure/B2956021.png)
4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a sulfonamide group. The sulfonamide is further substituted with an ethyl chain, which is connected to an indole ring. The indole ring is substituted with a methyl group and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the various substituents (methoxy, methyl, trifluoromethoxy), and the formation of the sulfonamide linkage . The exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and indole rings are aromatic, contributing to the compound’s stability. The methoxy, methyl, and trifluoromethoxy groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating substituents and the presence of the sulfonamide linkage. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the electron-donating substituents, and the sulfonamide linkage .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of various sulfonamide compounds, including those with trifluoromethyl groups, have been a focus of several studies. For instance, research on the synthesis of sulfonamide derivatives with specific functional groups offers insights into the chemical properties and potential applications of these compounds in areas such as materials science and drug discovery (Zhang Peng-yun, 2013).
Molecular Structure Analysis
- Detailed analysis of the molecular structure, including X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study, provides critical information on the electronic properties and stability of sulfonamide compounds. Such analyses are essential for understanding the reactivity and potential applications of these molecules in various scientific fields (K. Sarojini et al., 2012).
Application in Organic Synthesis
- Sulfonamide compounds are utilized in organic synthesis, including the generation of glycosyl triflates from thioglycosides. This application is crucial for the development of glycosides in good yield and selectivity, highlighting the role of sulfonamide derivatives in facilitating complex organic reactions (D. Crich & M. Smith, 2000).
Pharmacological Applications
- While avoiding specific discussions on drug use and side effects, it's worth noting that sulfonamide derivatives have been explored for various pharmacological applications, including their inhibitory activities on enzymes like carbonic anhydrase. This research underscores the potential therapeutic applications of sulfonamide compounds in treating diseases (K. Kucukoglu et al., 2016).
Herbicidal Activity
- Studies on sulfonanilides, which are related to sulfonamides, have shown promising herbicidal activity against various weeds, demonstrating the potential of sulfonamide derivatives in agricultural applications (T. Yoshimura et al., 2011).
Wirkmechanismus
The compound also contains a sulfonamide group, which is known to exhibit various biological activities, including antibacterial, diuretic, and antidiabetic effects . Sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
The compound’s stability and efficacy could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-12-16(17-11-14(28-19(20,21)22)5-8-18(17)24-12)9-10-23-29(25,26)15-6-3-13(27-2)4-7-15/h3-8,11,23-24H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUDVYZGNNWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
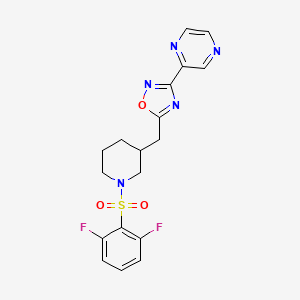
![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)
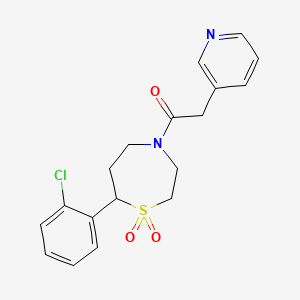

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)
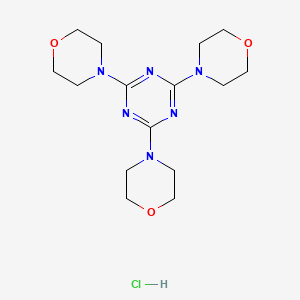
![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)
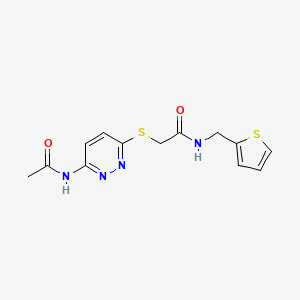

![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)
![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)
